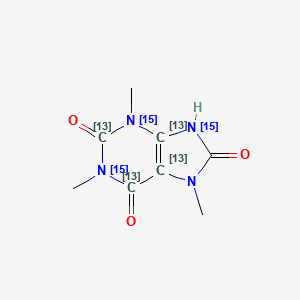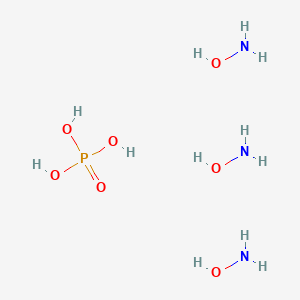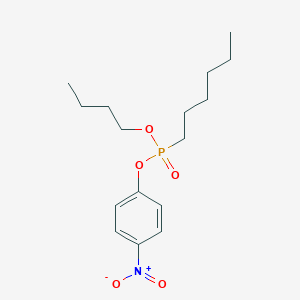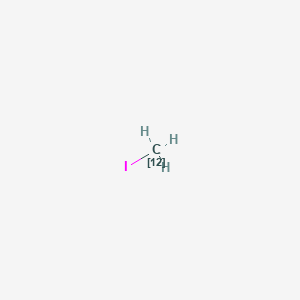
1,3,7-trimethyl-9H-purine-2,6,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The purine ring in this compound is substituted by oxo groups at positions 2, 6, and 8. Nitrogens at positions 1, 3, and 7 are substituted by methyl groups.
- It is a metabolite of caffeine and is produced by certain plants.
- In the human body, enzymes such as CYP1A2 , CYP2E1 , CYP2C8 , CYP2C9 , and CYP3A4 convert caffeine into 1,3,7-trimethyluric acid .
1,3,7-trimethyluric acid: is an oxopurine compound. Its chemical formula is .
准备方法
Synthetic Routes: The synthesis of 1,3,7-trimethyluric acid involves several steps. One common approach starts with the compound as an intermediate.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include nitration, reduction, and hydrolysis.
Industrial Production: While not widely used industrially, research labs can synthesize this compound for scientific purposes.
化学反应分析
Reactivity: 1,3,7-trimethyluric acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 1,3,7-trimethyluric acid, which can have applications in drug development and research.
科学研究应用
Chemistry: Used as a reference compound in analytical chemistry and chromatography.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Although not a drug itself, it contributes to our understanding of caffeine metabolism.
Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals.
作用机制
- The exact mechanism of action for 1,3,7-trimethyluric acid is not fully elucidated.
- It may interact with cellular pathways related to purine metabolism or influence enzyme activity.
相似化合物的比较
Similar Compounds: Other purine derivatives, such as uric acid, theobromine, and theophylline.
Uniqueness: 1,3,7-trimethyluric acid stands out due to its specific methyl substitution pattern and its role as a caffeine metabolite.
属性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i4+1,5+1,6+1,8+1,9+1,11+1,12+1 |
InChI 键 |
BYXCFUMGEBZDDI-TWHZHSGKSA-N |
手性 SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15N]2C)C |
规范 SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)








![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)


